![molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6](/img/structure/B2671736.png)
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C12H14N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a 4-methylphenylsulfanyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine typically involves multiple steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-(4-methylphenylsulfanyl)pyrimidine.
Methoxylation: The hydroxyl groups at positions 4 and 6 are converted to methoxy groups using methanol and sodium hydroxide.
Purification: The product is purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Substitution: Methanol and sodium hydroxide for methoxylation reactions.
Major Products
Oxidation: The major product is 4,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine: Similar structure but with a methylsulfanyl group instead of a 4-methylphenylsulfanyl group.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJGMQRNRSYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
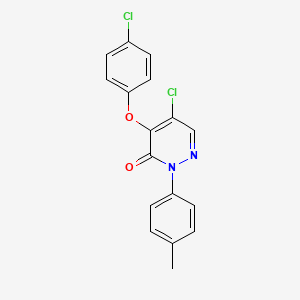
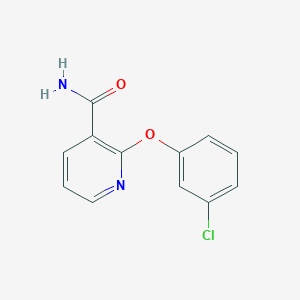
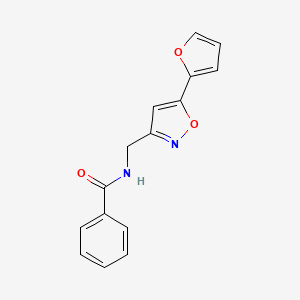
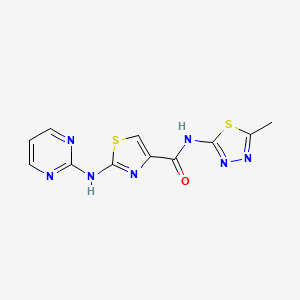
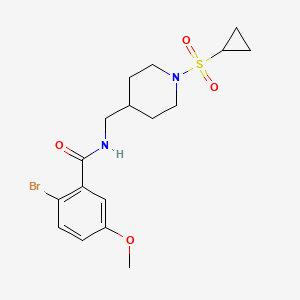
![Tert-butyl 4-[(6-tert-butylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2671664.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)
![8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671669.png)

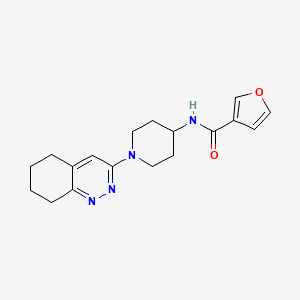
![N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2671672.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![7-Fluoro-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671676.png)
